3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one
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Overview
Description
3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one is a complex organic compound known for its unique structural components and potential applications in various fields of scientific research. Its molecular structure incorporates a combination of methyl groups, a piperidine ring, and a thiadiazole moiety, making it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic routes and reaction conditions: The preparation of this compound generally involves multi-step synthetic processes. The initial steps may include the formation of the piperidine ring, followed by the introduction of the thiadiazole moiety. The final step typically involves methylation and the formation of the enone structure. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired yield and purity.
Industrial production methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthetic processes. This would include optimization of reaction parameters, using high-efficiency reactors, and ensuring consistent quality control. Continuous flow reactors could be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of reactions it undergoes: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: For oxidation reactions, reagents such as potassium permanganate or chromium trioxide may be used. Reduction reactions might involve hydrogenation using palladium catalysts. Substitution reactions could be facilitated by nucleophilic or electrophilic agents depending on the functional groups involved.
Major products formed: The major products formed from these reactions depend on the type of reaction and the specific conditions. Oxidation might yield ketones or acids, reduction could produce alcohols or amines, and substitution could result in a variety of derivatives, enhancing the compound's functionality for specific applications.
Scientific Research Applications
This compound has significant potential in scientific research across several domains:
Chemistry: In chemistry, it is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the development of new materials with specific properties.
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: Medicinal chemistry leverages this compound for developing new pharmaceuticals. Its structure suggests potential activity as an enzyme inhibitor or receptor agonist/antagonist, making it a candidate for treating various diseases.
Industry: Industrial applications might include its use as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one exerts its effects is primarily through interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biochemical pathways. The compound's molecular structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine
1-(4-(benzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)but-2-en-1-one
3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole derivatives
This comprehensive article should provide a detailed understanding of the compound and its significance in scientific research and industrial applications
Properties
IUPAC Name |
3-methyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)12-17(21)19-10-8-14(9-11-19)20-16-7-5-4-6-15(16)18(3)24(20,22)23/h4-7,12,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMBYLKGNBJMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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